Technical Guide: Chemical Properties and Applications of Tetrazine-Ph-PEG4-Ph-aldehyde
Technical Guide: Chemical Properties and Applications of Tetrazine-Ph-PEG4-Ph-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazine-Ph-PEG4-Ph-aldehyde is a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted drug delivery. Its unique architecture, featuring a tetrazine moiety and an aldehyde group bridged by a polyethylene glycol (PEG) spacer, offers a versatile platform for the precise chemical modification of biomolecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and experimental applications, with a focus on its role in inverse-electron-demand Diels-Alder (iEDDA) click chemistry and the formation of stable oxime linkages.
The tetrazine group participates in exceptionally fast and selective bioorthogonal reactions with strained alkenes, such as trans-cyclooctene (TCO).[1][2] This "click chemistry" ligation is characterized by its high efficiency under physiological conditions, obviating the need for cytotoxic catalysts.[2] Concurrently, the terminal aldehyde group provides a reactive handle for conjugation to molecules bearing aminooxy or hydrazide functionalities, forming stable oxime or hydrazone bonds, respectively. The hydrophilic PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, rendering this linker highly compatible with biological systems.[1][3] A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[4][5]
Core Chemical Properties
The fundamental chemical and physical properties of Tetrazine-Ph-PEG4-Ph-aldehyde are summarized below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | C₂₈H₃₄N₆O₇ | [6] |
| Molecular Weight | 566.62 g/mol | [6] |
| Exact Mass | 566.2500 u | [6] |
| IUPAC Name | N-(4-(1,2,4,5-tetrazin-3-yl)benzyl)-1-(4-formylbenzamido)-3,6,9,12-tetraoxapentadecan-15-amide | [6] |
| Synonyms | Tetrazine-Ph-PEG4-Ph-Aldehyde; AKOS040743962; HY-133465; CS-0119247 | [6] |
| Appearance | Red oil | [1] |
| Purity | >95% | [1] |
| Solubility | Soluble in DCM, THF, DMF, and DMSO | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C | [6] |
Reactivity and Applications
Tetrazine-Ph-PEG4-Ph-aldehyde is a dual-functionality linker designed for two distinct, high-efficiency conjugation reactions. This section details the kinetics and mechanisms of these reactions and their primary applications.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The tetrazine moiety reacts with strained dienophiles, most notably trans-cyclooctene (TCO), via an iEDDA cycloaddition. This reaction is renowned for its exceptional speed and selectivity, proceeding rapidly in aqueous media without the need for a catalyst.[7] The reaction is irreversible due to the release of nitrogen gas.[8]
While the precise second-order rate constant for Tetrazine-Ph-PEG4-Ph-aldehyde has not been published, data for structurally similar tetrazines provide a reliable estimate. The reaction rate is influenced by the substituents on the tetrazine ring.
| Tetrazine Reactant | Dienophile | Second-Order Rate Constant (k₂) | Conditions | Source(s) |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 M⁻¹s⁻¹ | Methanol, ambient temperature | [9] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 2000 (±400) M⁻¹s⁻¹ | 9:1 Methanol/Water | [8] |
| General Tetrazines | TCO | 210 - 30,000 M⁻¹s⁻¹ | Aqueous buffer | [10] |
| Highly reactive sTCO derivatives | di-2-pyridyl-s-tetrazine | up to 3.3 x 10⁶ M⁻¹s⁻¹ | Water | [11][12] |
The phenyl group on the tetrazine ring of Tetrazine-Ph-PEG4-Ph-aldehyde suggests a reactivity that is substantial and suitable for bioorthogonal applications, likely falling within the broad range observed for other aryl-substituted tetrazines.
Oxime Bond Formation
The aldehyde functional group readily reacts with aminooxy-containing molecules to form a highly stable oxime linkage.[13] This reaction is chemoselective and proceeds efficiently under mild acidic to neutral conditions (pH 4.6-7.5).[14][15] The resulting oxime bond is significantly more stable than hydrazone and imine bonds.[14]
| Parameter | Condition | Notes | Source(s) |
| pH | 4.6 - 7.5 | Aniline can be used as a catalyst to accelerate the reaction at neutral pH. | [14][15][16] |
| Temperature | Room Temperature | Reaction is typically complete overnight. | [16] |
| Stability | High | The oxime bond is very stable under physiological conditions. | [13][16] |
Experimental Protocols
The following are representative protocols for the use of Tetrazine-Ph-PEG4-Ph-aldehyde in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Two-Step Protein Labeling
This protocol describes the labeling of a protein with a payload (e.g., a fluorescent dye) using Tetrazine-Ph-PEG4-Ph-aldehyde.
Step A: Functionalization of the Payload with an Aminooxy Group If the payload does not already contain an aminooxy group, it must be functionalized. This can be achieved using standard chemical synthesis methods.
Step B: Reaction of Aminooxy-Payload with Tetrazine-Ph-PEG4-Ph-aldehyde
-
Dissolve the aminooxy-functionalized payload and a slight molar excess of Tetrazine-Ph-PEG4-Ph-aldehyde in a suitable organic solvent such as DMF or DMSO.
-
Add an aniline catalyst in an acidic buffer (e.g., anilinium acetate buffer, pH 4.6) to the reaction mixture.[15]
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Purify the resulting tetrazine-functionalized payload using chromatography (e.g., HPLC).
Step C: Labeling of a TCO-Modified Protein
-
Prepare the TCO-containing protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Add the purified tetrazine-functionalized payload to the TCO-containing protein. A 1.5 to 5-fold molar excess of the tetrazine compound is recommended.[17]
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[9] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.[18]
-
Remove the excess labeling reagent by desalting, dialysis, or size-exclusion chromatography.[19]
Protocol 2: Protein-Protein Conjugation
This protocol outlines the conjugation of two proteins, Protein A and Protein B.
-
Functionalization of Protein A: Modify Protein A with a TCO group using a commercially available TCO-NHS ester. This reaction targets primary amines (lysine residues) on the protein surface. Follow the manufacturer's protocol, which typically involves reacting the protein with a 10- to 20-fold molar excess of the TCO-NHS ester in a buffer at pH 7-9 for 1 hour at room temperature.[9][19] Purify the TCO-modified Protein A via desalting or dialysis.
-
Functionalization of Protein B: Modify Protein B with an aminooxy group. This can be achieved by reacting the protein with an NHS-ester-PEG-aminooxy linker.
-
Reaction with Tetrazine-Ph-PEG4-Ph-aldehyde: React the aminooxy-functionalized Protein B with an excess of Tetrazine-Ph-PEG4-Ph-aldehyde in a buffer at pH ~6.5-7.5 for 2-4 hours at room temperature to form the tetrazine-modified Protein B. Purify the resulting conjugate.
-
Final Conjugation: Mix the TCO-modified Protein A and the tetrazine-modified Protein B in a 1:1.5 molar ratio in PBS at pH 7.4.[9] Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purify the final protein-protein conjugate using size-exclusion chromatography.
Visualizations
Experimental Workflow: Two-Step Protein Labeling
Caption: Workflow for labeling a TCO-modified protein in a two-step process.
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
Tetrazine-Ph-PEG4-Ph-aldehyde is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its dual reactivity, combined with the favorable properties imparted by the PEG spacer, enables the straightforward and efficient construction of complex bioconjugates. The exceptionally fast kinetics of the tetrazine-TCO ligation make it ideal for applications requiring rapid labeling, even at low concentrations, while the stable oxime linkage provides a reliable method for attaching payloads and other functionalities. Its demonstrated utility in the synthesis of PROTACs highlights its potential in the development of novel therapeutics that function through targeted protein degradation. This guide provides the foundational knowledge and procedural outlines to facilitate the successful application of this valuable linker in a variety of research contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How the ends signal the end: Regulation by E3 ubiquitin ligases recognizing protein termini - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 14. portlandpress.com [portlandpress.com]
- 15. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
